![molecular formula C10H13ClN2O2 B031455 4-(Boc-amino)-2-chloropyridine CAS No. 234108-73-7](/img/structure/B31455.png)
4-(Boc-amino)-2-chloropyridine
Overview
Description
The Boc group (tert-butoxycarbonyl) is a protective group often used in organic synthesis . It’s used to protect amine groups during chemical reactions, particularly in the synthesis of peptides . The Boc group can be added to the amine group of a molecule to prevent it from reacting, then removed afterwards to yield the original amine .
Synthesis Analysis
The Boc group is typically introduced to a molecule using a reagent like di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran .
Molecular Structure Analysis
The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) . When attached to an amine, it forms a carbamate .
Chemical Reactions Analysis
The Boc group can be removed (deprotected) under mildly acidic conditions . This is often done using trifluoroacetic acid . The Boc group is stable under basic conditions and towards nucleophiles, which makes it useful in multi-step synthesis procedures .
Physical And Chemical Properties Analysis
The physical and chemical properties of a Boc-protected compound would depend on the specific compound . Generally, Boc-protected amines are stable solids that can be stored at room temperature .
Scientific Research Applications
BOC Protection of Amines
The compound is used in the BOC protection of amines . This process is crucial in the synthesis of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The BOC protection is a green and eco-friendly route that can be carried out in catalyst and solvent-free media under mild reaction conditions .
Nonlinear Optical (NLO) Materials
The compound has been studied for its nonlinear optical (NLO) properties . The dipole moment and first hyperpolarizability values of the compound suggest that it could
Mechanism of Action
Target of Action
Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of 4-(Boc-amino)-2-chloropyridine involves the Boc (tert-butoxycarbonyl) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can be introduced to the amino function of a compound, providing protection during synthesis and can be removed under acidic conditions . This property allows for selective reactions to occur at other functional groups in the molecule without affecting the protected amine .
Biochemical Pathways
Pyridine and its derivatives are key structures in many pharmaceuticals and natural products, playing crucial roles in several biological pathways .
Pharmacokinetics
The boc group is known to improve the lipophilicity of compounds, which can enhance cellular absorption and distribution . The metabolism and excretion of this compound would likely depend on the specific biological system in which it is used.
Result of Action
The compound’s boc group plays a pivotal role in the synthesis of multifunctional targets, particularly in the context of peptide synthesis . The introduction and subsequent removal of the Boc group allow for the selective modification of compounds, which can lead to various molecular and cellular effects depending on the specific targets and biological systems involved .
Action Environment
The action, efficacy, and stability of 4-(Boc-amino)-2-chloropyridine can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions, which means that the pH of the environment can affect the compound’s action . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature and the presence of other reactive species .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(2-chloropyridin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCKHLJWAXGPGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618905 | |
Record name | tert-Butyl (2-chloropyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-amino)-2-chloropyridine | |
CAS RN |
234108-73-7 | |
Record name | tert-Butyl (2-chloropyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-chloropyridin-4-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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